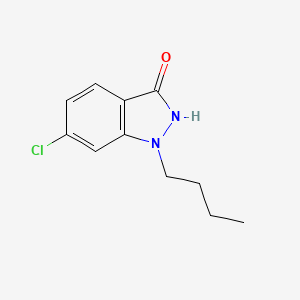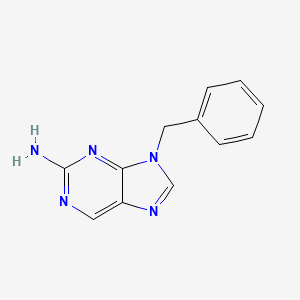
4-Hydrazino-6-ethylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazino-6-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a hydrazino group attached to a quinoline ring, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
The synthesis of 4-Hydrazino-6-ethylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-ethylquinoline with hydrazine hydrate under specific conditions. The reaction typically takes place in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-Hydrazino-6-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydrazino-6-ethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, including anticancer and antimicrobial properties, is ongoing.
Industry: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydrazino-6-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme functions and developing new drugs .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazino-6-ethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Known for its antimalarial properties.
6-Ethylquinoline: A precursor in the synthesis of various quinoline derivatives.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and dyes.
The uniqueness of this compound lies in its hydrazino group, which provides distinct reactivity and applications compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
1170599-72-0 |
|---|---|
Molekularformel |
C11H14ClN3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(6-ethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
MTFUQQQWJATNLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=CN=C2C=C1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)


![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)





![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

